molecular formula C8H9ClO2S B11893347 Ethyl 3-(chloromethyl)thiophene-2-carboxylate

Ethyl 3-(chloromethyl)thiophene-2-carboxylate

Cat. No.: B11893347
M. Wt: 204.67 g/mol
InChI Key: GISXRUSWUNSYQF-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of ethyl thiophene-2-carboxylate. One common method is the reaction of ethyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 3-(chloromethyl)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl thiophene-2-carboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Methyl 3-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(Chloromethyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the presence of both the chloromethyl and ester functional groups, which provide versatility in chemical reactions and potential applications. The chloromethyl group allows for various substitution reactions, while the ester group can be modified through hydrolysis or reduction.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

ethyl 3-(chloromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H9ClO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

GISXRUSWUNSYQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)CCl

Origin of Product

United States

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